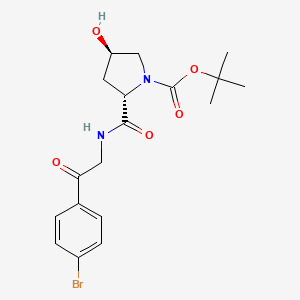

Tert-butyl (2S,4R)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C18H23BrN2O5 |

|---|---|

Poids moléculaire |

427.3 g/mol |

Nom IUPAC |

tert-butyl (2S,4R)-2-[[2-(4-bromophenyl)-2-oxoethyl]carbamoyl]-4-hydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H23BrN2O5/c1-18(2,3)26-17(25)21-10-13(22)8-14(21)16(24)20-9-15(23)11-4-6-12(19)7-5-11/h4-7,13-14,22H,8-10H2,1-3H3,(H,20,24)/t13-,14+/m1/s1 |

Clé InChI |

YLJYBROAUOFTQZ-KGLIPLIRSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)C2=CC=C(C=C2)Br)O |

SMILES canonique |

CC(C)(C)OC(=O)N1CC(CC1C(=O)NCC(=O)C2=CC=C(C=C2)Br)O |

Origine du produit |

United States |

Activité Biologique

Tert-butyl (2S,4R)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its mechanisms, effects, and applications in drug development.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyrrolidine ring : A five-membered ring that contributes to the compound's biological activity.

- Carbamoyl group : Enhances solubility and bioavailability.

- Bromophenyl moiety : May influence receptor interactions and biological efficacy.

Research indicates that this compound exhibits several key biological activities:

-

Enzyme Inhibition :

- The compound has demonstrated inhibition of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease. In vitro studies show an IC50 value of 15.4 nM for β-secretase inhibition, suggesting strong potential for neuroprotective effects against amyloid beta peptide aggregation .

- Cell Viability Enhancement :

- Oxidative Stress Reduction :

Case Studies

- In Vitro Studies :

- In Vivo Models :

Applications in Drug Development

The unique properties of this compound make it a promising candidate for further development in neuropharmacology. Its mechanism of action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Comparative Analysis

| Property/Activity | Tert-butyl Compound | Galantamine |

|---|---|---|

| β-secretase Inhibition IC50 | 15.4 nM | Not specified |

| Cell Viability Increase | 62.98% at 100 μM | Not specified |

| MDA Level Reduction | Significant | More pronounced |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.